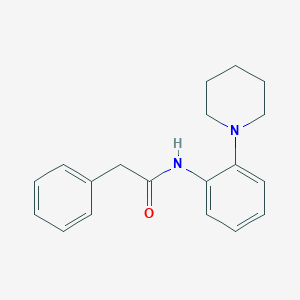
2-phenyl-N-(2-piperidin-1-ylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(2-piperidin-1-ylphenyl)acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenyl group attached to an acetamide moiety, with a piperidine ring linked to the phenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2-piperidin-1-ylphenyl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(2-piperidin-1-ylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenyl and piperidine groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl and piperidine derivatives .
Scientific Research Applications
2-phenyl-N-(2-piperidin-1-ylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role as a COX-1 inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2-piperidin-1-ylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins involved in inflammation . Molecular docking studies have shown that the compound binds to the active site of COX enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide: Known for its analgesic properties.
N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]acetamide: Exhibits similar chemical reactivity and potential biological activities.
Uniqueness
2-phenyl-N-(2-piperidin-1-ylphenyl)acetamide stands out due to its specific structural features, such as the presence of both phenyl and piperidine groups, which contribute to its unique chemical and biological properties. Its potential as a COX-1 inhibitor and its diverse reactivity make it a valuable compound for various scientific research applications .
Properties
CAS No. |
443294-76-6 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4g/mol |
IUPAC Name |
2-phenyl-N-(2-piperidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C19H22N2O/c22-19(15-16-9-3-1-4-10-16)20-17-11-5-6-12-18(17)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-15H2,(H,20,22) |
InChI Key |
NMYUQZBIGCLXMW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


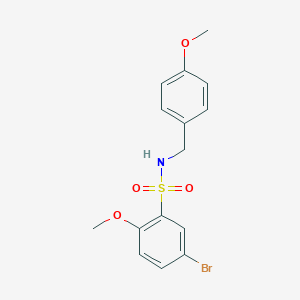
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B350602.png)

![3-methyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B350610.png)
![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B350614.png)
![N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B350620.png)
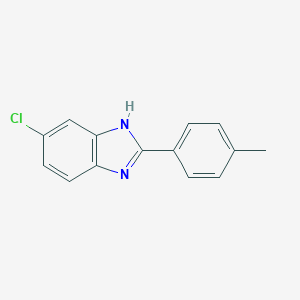
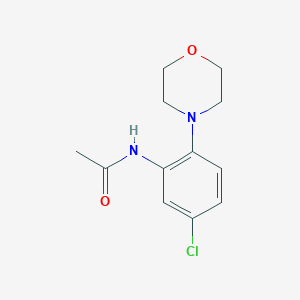
![4-fluoro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide](/img/structure/B350632.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B350634.png)
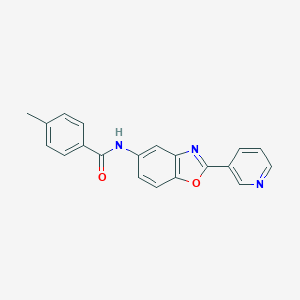
![2-(4-isopropylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B350639.png)
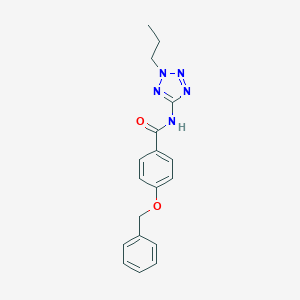
![2-methoxy-3-methyl-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide](/img/structure/B350678.png)
